molecular formula C9H15Cl2N3 B2987046 2-(Piperidin-3-yl)pyrimidine dihydrochloride CAS No. 2094861-76-2

2-(Piperidin-3-yl)pyrimidine dihydrochloride

Cat. No. B2987046
CAS RN: 2094861-76-2
M. Wt: 236.14
InChI Key: ODIJFFYNUGBLFS-UHFFFAOYSA-N
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Description

“2-(Piperidin-3-yl)pyrimidine dihydrochloride” is a chemical compound that contains a piperidine ring, which is a six-membered heterocyclic system with one nitrogen atom and five carbon atoms . Piperidine derivatives are key components in the synthesis of various pharmaceuticals and have been utilized in different therapeutic applications .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . The method proposed combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine moiety, which is a six-membered heterocyclic ring that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . It’s worth noting that the reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .

Scientific Research Applications

Corrosion Inhibition

A study investigated the adsorption and corrosion inhibition properties of three piperidine derivatives, including 2-(Piperidin-3-yl)pyrimidine dihydrochloride, on iron corrosion. Quantum chemical calculations and molecular dynamics simulations were performed to understand their efficacy. It was found that these derivatives exhibit significant corrosion inhibition due to their strong adsorption behaviors on iron surfaces, suggesting their potential application in corrosion prevention of metals (Kaya et al., 2016).

Antimicrobial Activity

Another research focused on synthesizing 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstituted phenyl pyrimidines to evaluate their antimicrobial properties. The compounds displayed significant antibacterial and antifungal activities, highlighting the chemical framework's potential in developing new antimicrobial agents (Imran et al., 2016).

Synthesis Methodologies

Studies have also developed new methodologies for synthesizing piperidine-related compounds, including this compound. These methods aim to enhance the efficiency and yield of chemical reactions, providing a valuable approach for preparing such compounds in medicinal chemistry and drug development contexts (Smaliy et al., 2011).

Drug Development

In the realm of drug development, this compound and its derivatives have been investigated for their pharmacological potential. One study synthesized novel sigma-1 receptor antagonists based on the pyrimidine scaffold, showing significant promise in treating neuropathic pain due to their high binding affinity and selectivity (Lan et al., 2014).

Molecular Interactions

Research on the structural aspects of this compound-related compounds includes studying their molecular interactions, such as hydrogen bonding and C-H...π interactions. These studies contribute to a deeper understanding of the compound's chemical behavior and its potential applications in various scientific fields (Cetina et al., 2005).

Future Directions

Piperidine derivatives, including “2-(Piperidin-3-yl)pyrimidine dihydrochloride”, continue to be a focus of research due to their significant role in the pharmaceutical industry . Future research will likely continue to explore the synthesis, properties, and therapeutic applications of these compounds .

properties

IUPAC Name

2-piperidin-3-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-3-8(7-10-4-1)9-11-5-2-6-12-9;;/h2,5-6,8,10H,1,3-4,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIJFFYNUGBLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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